molecular formula C20H25N3O7S B5227940 N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B5227940
M. Wt: 451.5 g/mol
InChI Key: WSBFCHIFGOWQCS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes tert-butyl, dimethoxy, nitrophenyl, and sulfonylanilino groups

Preparation Methods

The synthesis of N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the tert-butyl group: This can be achieved through the reaction of tert-butylamine with an appropriate acylating agent.

    Introduction of the dimethoxy groups: This step involves the methoxylation of an aromatic ring, often using methanol and a catalyst.

    Attachment of the nitrophenyl group: This can be done through nitration reactions, where a nitro group is introduced to the aromatic ring.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Final coupling: The intermediate compounds are then coupled to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow processes.

Chemical Reactions Analysis

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonylanilino group can modulate enzyme activity, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide can be compared with similar compounds such as:

    N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: This compound has a methyl group instead of a nitro group, which can result in different chemical and biological properties.

    2-Amino-N-(tert-butyl)acetamide: This simpler compound lacks the dimethoxy and sulfonylanilino groups, making it less complex and potentially less active in certain applications.

    N-(tert-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide: This compound has a similar structure but with different substituents, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S/c1-20(2,3)21-19(24)13-22(15-11-10-14(29-4)12-17(15)30-5)31(27,28)18-9-7-6-8-16(18)23(25)26/h6-12H,13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFCHIFGOWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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